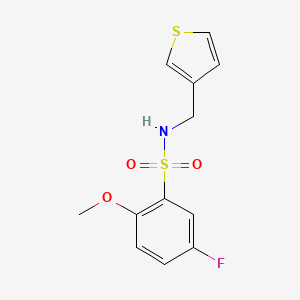

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S2/c1-17-11-3-2-10(13)6-12(11)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHBBTQKYXQGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Thiophen-3-Ylmethylamine

The most straightforward method involves the direct reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with thiophen-3-ylmethylamine. This approach leverages the nucleophilic substitution mechanism, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

- Yield : 52–68%, depending on stoichiometry and purity of reactants.

Mechanistic Insight :

The reaction proceeds via a two-step process:

Limitations :

Reductive Amination Route

An alternative pathway employs reductive amination to generate the thiophen-3-ylmethylamine in situ, followed by sulfonylation. This method avoids pre-synthesizing the amine, streamlining the process.

Procedure :

- Imine Formation : React thiophen-3-carbaldehyde with ammonium acetate in ethanol under reflux.

- Reduction : Use sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the amine.

- Sulfonylation : Introduce 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions.

Optimization Data :

| Step | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Imine Formation | Ethanol, reflux | 78°C | 85–90 |

| Reduction | NaBH₄, MeOH | 0°C | 70–75 |

| Sulfonylation | TEA, DCM | 25°C | 60–65 |

Advantages :

Buchwald-Hartwig Amination for Complex Substrates

For substrates requiring regioselective coupling, palladium-catalyzed Buchwald-Hartwig amination offers precision. This method is ideal for introducing the thiophen-3-ylmethyl group to pre-functionalized sulfonamides.

Catalytic System :

Reaction Setup :

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Turnover Number (TON) | 50–60 |

Challenges :

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Critical structural insights are derived from ¹H, ¹³C, and ¹⁹F NMR spectroscopy:

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₃FN₂O₃S₂):

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 52–68 | ≥95 | High | Moderate |

| Reductive Amination | 60–65 | ≥90 | Moderate | High |

| Buchwald-Hartwig | 45–55 | ≥85 | Low | Low |

Key Takeaways :

- Direct sulfonylation balances yield and scalability for industrial applications.

- Reductive amination is cost-effective but requires rigorous pH control.

- Buchwald-Hartwig is reserved for structurally complex analogs.

Industrial-Scale Considerations

Solvent Selection and Recycling

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and proliferation of certain microorganisms. Additionally, the compound’s fluorine and methoxy groups may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Electron-Withdrawing Groups (EWGs): The nitro group at the para-position of benzenesulfonamide (e.g., in HIV IN inhibitors) enhances activity by increasing acidity, facilitating chelation with metallic co-enzymes . In contrast, the methoxy group in the target compound is electron-donating, which may reduce acidity and binding efficacy in similar contexts. Fluorine at the 5-position (target compound) balances lipophilicity and metabolic stability, a feature shared with 5-fluorouracil (5-FU), a known anticancer agent .

N-Linked Moieties: Thiophen-3-ylmethyl (target) vs. However, isoxazole and triazole moieties in other compounds confer antimicrobial activity via heterocyclic interactions .

Biological Targets: Chloro-substituted analogs (e.g., Compound 9) show moderate cytotoxicity against cancer cell lines (HCT116: IC50 = 35 µg/mL) but are less potent than 5-FU . Free hydroxyl groups (e.g., in styrylquinoline derivatives) are critical for HIV IN inhibition, whereas methoxy substitution (as in the target compound) may diminish this activity .

Pharmacological Implications

- Anticancer Potential: The target compound’s fluoro and methoxy groups may enhance tumor selectivity compared to chloro-substituted analogs, but direct cytotoxicity testing is needed .

- Antiviral Activity: The absence of a nitro group (a strong EWG) suggests lower HIV IN inhibitory activity compared to styrylquinoline derivatives .

- Antimicrobial Prospects : Thiophene-containing sulfonamides (e.g., ) are less explored but could leverage heterocyclic interactions similar to triazole hybrids .

Biological Activity

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a novel sulfonamide compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Methoxy group : May influence solubility and interaction with biological targets.

- Thiophen-3-ylmethyl group : Imparts unique electronic properties and potential for specific interactions.

The primary mechanism of action involves the inhibition of enzymes involved in folate synthesis, mimicking para-aminobenzoic acid (PABA). This inhibition disrupts the growth of certain microorganisms, particularly bacteria. The structural features of the compound may enhance its binding affinity to these targets, potentially leading to increased selectivity and potency.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pneumoniae | 0.046 |

| Pseudomonas aeruginosa | 0.06 |

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this sulfonamide may also exhibit antifungal activity. In vitro tests have shown promising results against common fungal strains, although specific MIC values are still under investigation.

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the compound's effect on bacterial topoisomerases, crucial enzymes for DNA replication. The results indicated potent inhibitory activity against bacterial topoisomerase IV, with IC50 values significantly lower than those for human topoisomerase II, suggesting selective toxicity towards bacterial cells .

- Cell Proliferation Assays : Research involving L1210 mouse leukemia cells demonstrated that the compound effectively inhibited cell proliferation at nanomolar concentrations, indicating potential anticancer properties .

- Comparative Analysis : When compared to similar compounds such as 5-fluoro-2-methoxybenzenesulfonamide (lacking the thiophen-3-ylmethyl group), the unique structure of this compound appears to confer enhanced biological activity due to its ability to interact with multiple biological targets.

Q & A

Q. What are common synthetic routes for 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : React 5-fluoro-2-methoxybenzenesulfonyl chloride with thiophen-3-ylmethylamine under basic conditions (e.g., aqueous NaHCO₃ or pyridine) to form the sulfonamide bond.

- Step 2 : Purify intermediates via column chromatography or recrystallization. Key parameters include solvent polarity (e.g., ethyl acetate/hexane mixtures) and temperature control (0–25°C) to minimize side reactions.

- Optimization : Reaction yields (typically 60–85%) depend on stoichiometric ratios, solvent choice (polar aprotic solvents like DMF enhance reactivity), and reaction time (monitored via TLC/HPLC). For details on analogous sulfonamide syntheses, refer to .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm sulfonamide linkage (δ ~10–11 ppm for NH) and aromatic protons (δ ~6.5–8.0 ppm for thiophene/benzene rings).

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

- Mass Spectrometry (HRMS/ESI) : Confirm molecular weight with <2 ppm error.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients. For protocols, see .

Q. What structural features influence its physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : The sulfonamide group enhances water solubility, while the thiophene and methoxy groups increase lipophilicity. Solubility can be tuned using co-solvents (e.g., DMSO) or salt formation.

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Stability studies (pH 1–9, 25–40°C) should precede biological assays. Structural analogs with fluorine substitutions show improved metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in sulfonamide derivatives?

- Methodological Answer :

- Substitution Analysis : Replace the thiophen-3-ylmethyl group with other heterocycles (e.g., furan, pyrazole) to assess impact on target binding. For example, thiophene analogs show higher antimicrobial activity than furan derivatives .

- Fluorine Positioning : Compare 5-fluoro vs. 4-fluoro isomers using molecular docking (e.g., AutoDock Vina) to evaluate interactions with enzymes like carbonic anhydrase.

- Methoxy Group : Test removal or substitution (e.g., ethoxy, isopropoxy) to modulate electron density and steric effects. Data from similar compounds suggest methoxy enhances membrane permeability .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement . For disordered thiophene rings, apply PART and SIMU instructions to model thermal motion.

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for hydrogen-bonding networks. Discrepancies in bond lengths (>0.02 Å) may indicate twinning; reprocess data with TWINABS if necessary. Reference provides protocols for sulfonamide crystallography.

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be addressed in preclinical studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7).

- Metabolite Interference : Perform LC-MS to identify degradation products in cell media.

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability. Data from thiophene-containing sulfonamides show <15% IC₅₀ variation when purity exceeds 98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.